molecular formula C11H13N3O2 B14695960 3-(5-Benzimidazolyl)-2-methylalanine CAS No. 26310-01-0

3-(5-Benzimidazolyl)-2-methylalanine

Cat. No.: B14695960
CAS No.: 26310-01-0
M. Wt: 219.24 g/mol
InChI Key: RBIXRMRQXIKCRD-NSHDSACASA-N
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Description

3-(5-Benzimidazolyl)-2-methylalanine is a compound that features a benzimidazole ring fused to an alanine derivative. Benzimidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities. The presence of the benzimidazole ring in this compound makes it a compound of interest in various fields, including medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Benzimidazolyl)-2-methylalanine typically involves the condensation of 5-formyl-2’-deoxyuridine with arylenediamine derivatives under specific conditions. One common method employs microwave activation and sodium bisulfite catalysis to achieve nearly quantitative yields . The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of microwave-assisted synthesis can also be adapted for industrial applications to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(5-Benzimidazolyl)-2-methylalanine undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the benzimidazole ring or the alanine moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(5-Benzimidazolyl)-2-methylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Benzimidazolyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Benzimidazolyl)-2-methylalanine include other benzimidazole derivatives, such as:

  • 2-(2-Benzimidazolyl)-2-methylalanine
  • 5,6-Dimethylbenzimidazole
  • 2-(4-Thiazolyl)benzimidazole

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

26310-01-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3H-benzimidazol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13N3O2/c1-11(12,10(15)16)5-7-2-3-8-9(4-7)14-6-13-8/h2-4,6H,5,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

RBIXRMRQXIKCRD-NSHDSACASA-N

Isomeric SMILES

C[C@](CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N

Canonical SMILES

CC(CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N

Origin of Product

United States

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